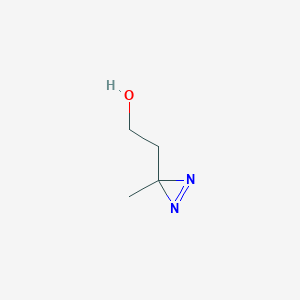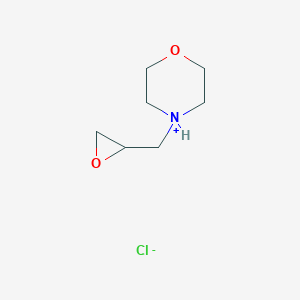
2-(3-甲基-3H-二氮杂环丙烷-3-基)乙醇
描述
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a chemical compound that contains a diazirine functional group (-N=N-) attached to an ethyl alcohol (-CH2CH2OH) molecule . This compound is often used as a photoaffinity labeling reagent in biological and biochemical research to covalently attach the compound to a target molecule under UV light . The diazirine group is highly reactive and can form a covalent bond with nearby functional groups in the target molecule, allowing for the identification and characterization of binding partners, enzyme substrates, and protein-protein interactions .
科学研究应用
2-(3-Methyl-3H-diazirin-3-yl)ethanol is widely used in scientific research, particularly in:
作用机制
Target of Action
Instead, it is used as a photoaffinity labeling reagent in biological and biochemical research . This means that it can covalently attach to a variety of target molecules when exposed to UV light .
Mode of Action
2-(3-Methyl-3H-diazirin-3-yl)ethanol contains a diazirine functional group (-N=N-) attached to an ethyl alcohol (-CH2CH2OH) molecule . When exposed to UV light, the diazirine group undergoes a reaction that allows the compound to form a covalent bond with its target molecule . This process is known as photoaffinity labeling .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Methyl-3H-diazirin-3-yl)ethanol depend on the target molecule to which it is attached. As a photoaffinity labeling reagent, it can be used to study a wide range of biochemical pathways by allowing researchers to trace the compound’s interactions within these pathways .
Result of Action
The molecular and cellular effects of 2-(3-Methyl-3H-diazirin-3-yl)ethanol’s action depend on the target molecule and the biochemical pathway in which it is involved. By forming a covalent bond with its target, it can affect the function of the target molecule and potentially alter the biochemical pathway’s output .
Action Environment
The action, efficacy, and stability of 2-(3-Methyl-3H-diazirin-3-yl)ethanol can be influenced by various environmental factors. For instance, the presence of UV light is crucial for its mode of action . Additionally, factors such as temperature, pH, and the presence of other molecules can potentially affect its stability and efficacy.
生化分析
Biochemical Properties
2-(3-Methyl-3H-diazirin-3-yl)ethanol plays a significant role in biochemical reactions due to its photo-reactive properties. When exposed to UV light, the diazirine group forms a highly reactive carbene intermediate that can covalently bind to nearby biomolecules . This property makes it useful for studying protein-protein interactions, enzyme activities, and other biochemical processes. The compound interacts with various enzymes, proteins, and other biomolecules, forming stable covalent bonds that allow researchers to identify and characterize these interactions .
Cellular Effects
2-(3-Methyl-3H-diazirin-3-yl)ethanol influences various cellular processes by covalently modifying target proteins upon UV activation . This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to study the dynamics of protein interactions within the cell, providing insights into how these interactions regulate cellular functions . Additionally, it can be used to identify and characterize the binding sites of small molecules or drugs on their target proteins .
Molecular Mechanism
The molecular mechanism of 2-(3-Methyl-3H-diazirin-3-yl)ethanol involves the formation of a reactive carbene intermediate upon exposure to UV light . This carbene can insert into C-H, N-H, and O-H bonds of nearby biomolecules, forming stable covalent bonds . This property allows the compound to be used as a photoaffinity labeling reagent, enabling the identification and characterization of protein-ligand interactions, enzyme active sites, and other molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methyl-3H-diazirin-3-yl)ethanol can change over time due to its stability and degradation properties . The compound is stable when stored in the dark and under inert atmosphere conditions, such as in a freezer at -20°C . Prolonged exposure to light or air can lead to degradation, reducing its effectiveness as a photoaffinity labeling reagent . Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the duration and intensity of UV exposure .
Dosage Effects in Animal Models
The effects of 2-(3-Methyl-3H-diazirin-3-yl)ethanol in animal models vary with different dosages . At low doses, the compound can be used to study protein interactions and enzyme activities without causing significant toxicity . At high doses, it can lead to adverse effects, such as cellular toxicity and tissue damage . Threshold effects have been observed, where the compound’s effectiveness as a photoaffinity labeling reagent is maximized at specific concentrations .
Metabolic Pathways
2-(3-Methyl-3H-diazirin-3-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic processes . For example, it can be used to study the metabolism of drugs and other small molecules, identifying the enzymes responsible for their biotransformation .
Transport and Distribution
Within cells and tissues, 2-(3-Methyl-3H-diazirin-3-yl)ethanol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its effectiveness as a photoaffinity labeling reagent . The compound’s distribution can be studied using various biochemical and imaging techniques, providing insights into its cellular and tissue-specific effects .
Subcellular Localization
The subcellular localization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, enabling researchers to study the dynamics of protein interactions within different cellular contexts . For example, the compound can be used to identify and characterize the binding sites of proteins within the nucleus, mitochondria, or other organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethanol typically involves the reaction of 3-methyl-3H-diazirine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of 2-(3-Methyl-3H-diazirin-3-yl)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
2-(3-Methyl-3H-diazirin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the diazirine group to an amine or other reduced forms.
Substitution: The hydroxyl group in the ethyl alcohol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 3-(2-Bromoethyl)-3-methyl-3H-diazirine
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(3-Methyl-3H-diazirin-3-yl)ethanol is unique due to its combination of a diazirine functional group and an ethyl alcohol moiety, which allows for versatile applications in photoaffinity labeling and molecular interaction studies . Its high reactivity under UV light and ability to form stable covalent bonds with target molecules make it a valuable tool in various scientific research fields .
属性
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYZDNOWMFZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-82-7 | |
| Record name | 3-Azibutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)
![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)


